![molecular formula C20H23ClFN3O2S B2422758 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1216646-85-3](/img/structure/B2422758.png)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O2S and its molecular weight is 423.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analytical Characterization
Synthesis of Aryloxyaminopropanol Derivatives : A study detailed the multistep synthesis of hydrochlorides of aryloxyaminopropanol derivatives, aimed at developing potential β1-adrenergic receptor antagonists, highlighting the significant influence of the acid-base dissociation constant (pKa) on pharmacokinetic properties. The methodology utilized pH-dependent 1H NMR spectroscopy for routine analysis of these weak base compounds, emphasizing the importance of pKa knowledge in new drug development (Tengler et al., 2013).
Antitumor Activity
Carboxamide Derivatives of Benzo[b][1,6]naphthyridines : Another study explored the growth inhibitory properties of derived carboxamides, including 4-N-[2-(dimethylamino)ethyl] derivatives, against murine leukemia and lung carcinoma, with some compounds showing potent cytotoxicity. This work extended previous research on similar structures for enhanced antitumor potency, with certain derivatives demonstrating curative potential in mice models (Deady et al., 2005).
Fluoroionophore Development
Preparation of Fluoroionophores Based on Diamine-Salicylaldehyde Derivatives : Research into fluoroionophores from diamine-salicylaldehyde derivatives for metal cation recognition showcased specific chelating abilities for zinc in organic and semi-aqueous solutions. These fluoroionophores were tested for cellular metal staining, indicating potential applications in bioimaging and metal ion detection (Hong et al., 2012).
Antimicrobial Agents
Novel N'-(1,3-Benzothiazol-2-yl)-arylamide Derivatives : The synthesis of new arylamides based on 1,3-benzothiazol-2-yl structures involved mediated synthesis under mild conditions. These compounds displayed variable activity against Gram-positive and Gram-negative bacteria, with some showing promising activity against Staphylococcus aureus, indicating their potential as antibacterial agents (Gurram & Azam, 2021).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)12-13-24(18(25)11-14-26-15-7-4-3-5-8-15)20-22-19-16(21)9-6-10-17(19)27-20;/h3-10H,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUGNLBIJDQMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCOC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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